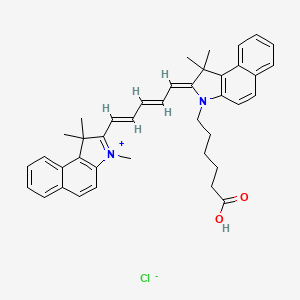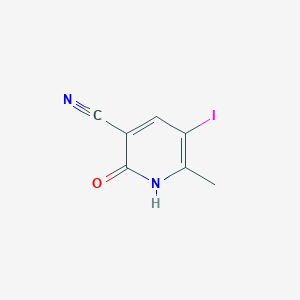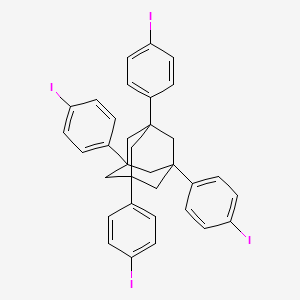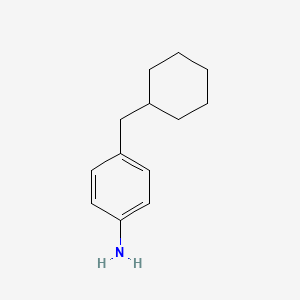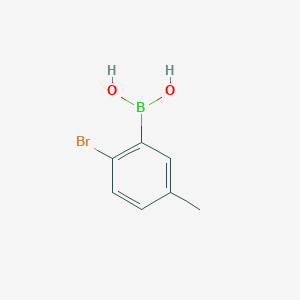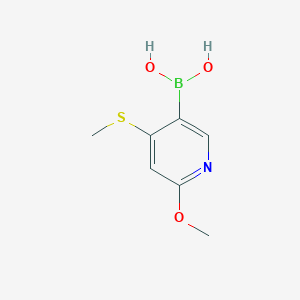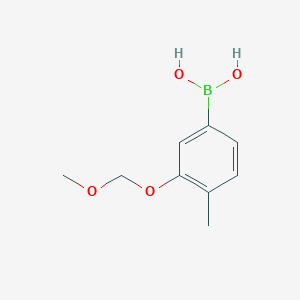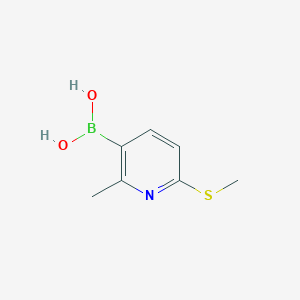
4-Bromo-5-chloro-2-methylphenylboronic acid
Overview
Description
4-Bromo-5-chloro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BBrClO2 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7BBrClO2/c1-4-2-6 (9)7 (10)3-5 (4)8 (11)12/h2-3,11-12H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.3 . It is a solid substance that should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Suzuki Cross-Coupling Reaction : 4-Bromo-5-chloro-2-methylphenylboronic acid is used in the palladium-catalyzed Suzuki cross-coupling reaction. This method synthesizes various derivatives with moderate-to-good yields, which are significant for their electronic effects on the products' properties. For instance, Ikram et al. (2015) reported synthesizing thiophene derivatives using this method, showing potential in haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
DFT Simulations and Vibrational Spectra : The experimental and theoretical vibrational spectra of molecules such as 4-bromophenylboronic acids have been studied using Fourier transform Raman and infrared spectroscopy. Kurt (2009) conducted these studies to understand the structural and spectroscopic properties of these molecules (Kurt, 2009).
Supramolecular Architecture Analysis : Research on 4-halophenylboronic acids, including 4-bromophenylboronic acids, has provided insights into their crystal structures and molecular interactions. Shimpi et al. (2007) detailed how these structures are influenced by different molecular interactions and conformations (Shimpi et al., 2007).
Synthesis of Novel Heteroarylpyridines : Parry et al. (2002) demonstrated the synthesis of functionalized pyridylboronic acids and their cross-coupling reactions to yield novel heteroarylpyridine derivatives. This research underscores the versatility of boronic acids in synthesizing diverse chemical structures (Parry et al., 2002).
Biological and Medicinal Applications
Antiviral Activity : Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity. This synthesis involved reactions with compounds like 4-bromophenylboronic acids, highlighting their potential in developing antiretroviral drugs (Hocková et al., 2003).
Urease Inhibitory Activity and Antioxidant Potential : Zulfiqar et al. (2020) explored the synthesis of a Schiff base using 4-bromophenylboronic acids, demonstrating considerable urease inhibitory activity, which is relevant in medicine and agriculture (Zulfiqar et al., 2020).
Synthesis of Cytotoxic Compounds : Bellina et al. (2003) utilized 4-(1-alkynyl)-3-bromo-2(5H)-furanones, synthesized from 4-bromophenylboronic acids, to produce compounds with significant cytotoxic activities against human leukemia cell lines (Bellina et al., 2003).
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
properties
IUPAC Name |
(4-bromo-5-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLUGGNEDZERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)Br)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701243880 | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451391-48-2 | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-(4-Bromo-5-chloro-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701243880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




